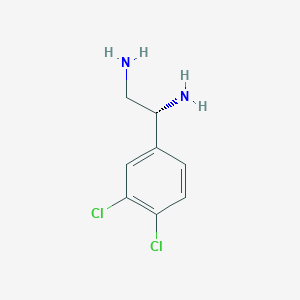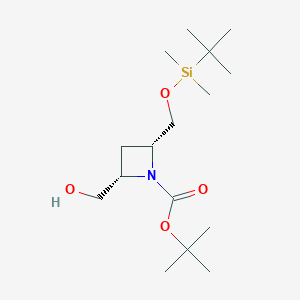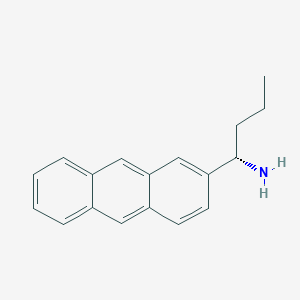
(3S)-3-Amino-3-(3-chloro-2-methylphenyl)propanenitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(3S)-3-Amino-3-(3-chloro-2-methylphenyl)propanenitrile is an organic compound that belongs to the class of nitriles It is characterized by the presence of an amino group, a chloro-substituted aromatic ring, and a nitrile group attached to a three-carbon chain
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of (3S)-3-Amino-3-(3-chloro-2-methylphenyl)propanenitrile can be achieved through several methods. One common approach involves the following steps:
Starting Material: The synthesis begins with the commercially available 3-chloro-2-methylbenzaldehyde.
Formation of the Intermediate: The aldehyde is subjected to a Strecker synthesis, where it reacts with ammonia and hydrogen cyanide to form the corresponding aminonitrile intermediate.
Chiral Resolution: The racemic mixture of the aminonitrile is then resolved using chiral chromatography to obtain the (3S)-enantiomer.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve optimized reaction conditions to maximize yield and purity. This could include the use of high-pressure reactors, continuous flow systems, and advanced purification techniques such as crystallization and distillation.
Types of Reactions:
Oxidation: The amino group can be oxidized to form the corresponding nitro compound.
Reduction: The nitrile group can be reduced to form the corresponding amine.
Substitution: The chloro group can undergo nucleophilic substitution reactions to introduce various functional groups.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride can be employed.
Substitution: Nucleophiles such as sodium methoxide or potassium tert-butoxide can be used in polar aprotic solvents like dimethyl sulfoxide.
Major Products:
Oxidation: 3-Nitro-3-(3-chloro-2-methylphenyl)propanenitrile.
Reduction: 3-Amino-3-(3-chloro-2-methylphenyl)propanamine.
Substitution: 3-Amino-3-(3-methoxy-2-methylphenyl)propanenitrile.
Aplicaciones Científicas De Investigación
(3S)-3-Amino-3-(3-chloro-2-methylphenyl)propanenitrile has several applications in scientific research:
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.
Organic Synthesis: It serves as an intermediate in the synthesis of complex organic molecules.
Biological Studies: The compound can be used in studies to understand the interaction of nitriles with biological systems.
Industrial Applications: It may be used in the production of agrochemicals and specialty chemicals.
Mecanismo De Acción
The mechanism of action of (3S)-3-Amino-3-(3-chloro-2-methylphenyl)propanenitrile depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of the amino and nitrile groups allows it to form hydrogen bonds and other interactions with biological macromolecules, influencing their function.
Comparación Con Compuestos Similares
- (3R)-3-Amino-3-(3-chloro-2-methylphenyl)propanenitrile
- 3-Amino-3-(3-chloro-2-methylphenyl)propanoic acid
- 3-Amino-3-(3-chloro-2-methylphenyl)propanol
Comparison:
Chirality: The (3S)-enantiomer may exhibit different biological activity compared to the (3R)-enantiomer due to its specific three-dimensional arrangement.
Functional Groups: The presence of different functional groups (e.g., carboxylic acid, alcohol) in similar compounds can lead to variations in reactivity and application.
Uniqueness: The combination of the amino, chloro, and nitrile groups in (3S)-3-Amino-3-(3-chloro-2-methylphenyl)propanenitrile makes it a versatile intermediate for various synthetic applications.
Propiedades
Fórmula molecular |
C10H11ClN2 |
|---|---|
Peso molecular |
194.66 g/mol |
Nombre IUPAC |
(3S)-3-amino-3-(3-chloro-2-methylphenyl)propanenitrile |
InChI |
InChI=1S/C10H11ClN2/c1-7-8(10(13)5-6-12)3-2-4-9(7)11/h2-4,10H,5,13H2,1H3/t10-/m0/s1 |
Clave InChI |
KKUMWOWBNUYRBG-JTQLQIEISA-N |
SMILES isomérico |
CC1=C(C=CC=C1Cl)[C@H](CC#N)N |
SMILES canónico |
CC1=C(C=CC=C1Cl)C(CC#N)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![(E)-N-{thieno[2,3-d]pyrimidin-4-yl}-N'-{[3-(trifluoromethyl)phenyl]methoxy}methanimidamide](/img/structure/B13047216.png)



![(1S)-1-[6-Fluoro-2-(trifluoromethyl)phenyl]ethane-1,2-diamine 2hcl](/img/structure/B13047231.png)

![(1S)-1-[6-Fluoro-2-(trifluoromethyl)phenyl]ethane-1,2-diamine](/img/structure/B13047238.png)





![(R)-7,8-Dimethoxy-2,3,5,10,11,11A-hexahydro-1H-benzo[E]pyrrolo[1,2-A][1,4]diazepine](/img/structure/B13047272.png)
